molecular formula C10H13F2NO B6161482 1-(2,4-difluorophenyl)-3-methoxypropan-2-amine CAS No. 1250409-48-3

1-(2,4-difluorophenyl)-3-methoxypropan-2-amine

Cat. No. B6161482
CAS RN: 1250409-48-3
M. Wt: 201.2
InChI Key:
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Description

Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography . The analysis would discuss the arrangement of atoms, the lengths and angles of chemical bonds, and any interesting features of the structure.


Chemical Reactions Analysis

This would involve a discussion of how the compound reacts with other substances. It would include the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and stability. It may also discuss the compound’s reactivity and any safety precautions that need to be taken when handling it .

Mechanism of Action

If the compound has a biological effect, the mechanism of action would discuss how it interacts with biological molecules to produce this effect .

Safety and Hazards

This section would discuss any health risks associated with the compound, as well as precautions to take when handling it. It would also discuss how to dispose of the compound safely .

Future Directions

This would discuss potential future research directions, such as new reactions the compound could be used in, or new applications for the compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,4-difluorophenyl)-3-methoxypropan-2-amine involves the reaction of 2,4-difluoroacetophenone with methylamine followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "2,4-difluoroacetophenone", "methylamine", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: 2,4-difluoroacetophenone is reacted with excess methylamine in the presence of a suitable solvent (e.g. ethanol) and a catalyst (e.g. acetic acid) to form the imine intermediate.", "Step 2: The imine intermediate is then reduced using a suitable reducing agent (e.g. sodium borohydride) in the presence of a suitable solvent (e.g. methanol) to yield the desired product, 1-(2,4-difluorophenyl)-3-methoxypropan-2-amine." ] }

CAS RN

1250409-48-3

Molecular Formula

C10H13F2NO

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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